3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole
説明
3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-c]pyrazole is a tricyclic pyrazole derivative characterized by a fused indenopyrazole core substituted with a pyridinyl group at the 3-position. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Notably, derivatives of this compound have demonstrated diverse biological activities, including anticonvulsant and kinase-inhibitory effects.
Additionally, analogs of this scaffold have been explored as Checkpoint Kinase 1 (Chk1) inhibitors, with 4′-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol showing potent Chk1 inhibition (IC₅₀ values in nanomolar range) .
特性
CAS番号 |
52837-71-5 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
3-pyridin-4-yl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C15H11N3/c1-2-4-12-11(3-1)9-13-14(17-18-15(12)13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18) |
InChIキー |
NHOACLCXCKJMAK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)C4=CC=NC=C4 |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Optimization
The synthesis begins with the preparation of 5-amino-3-methyl-1-(2-pyridyl)pyrazole (4 ) via cyclocondensation of 2-hydrazinopyridine (2 ) and 3-amino-2-butenenitrile (3 ) under solvent-free MAOS conditions at 150°C (160 W, 10 minutes). This intermediate reacts with arylaldehydes (5 ) in a second microwave-assisted step at 250°C (260 W, 15 minutes) to form the fused pyrazolo-indeno-pyridine scaffold.
Key Parameters:
Purification via flash chromatography (CH₂Cl₂ eluent) ensures high purity (>95%), validated by ¹H/¹³C NMR and HRMS.
Three-Component Catalyst-Free Synthesis
A three-component approach, initially reported for pyrazolo[3,4-b]pyridines, provides a scalable route to the target compound. This method avoids metal catalysts, enhancing cost-effectiveness and reducing purification complexity.
| Component | Role | Optimal Equivalents |
|---|---|---|
| NH-5-pyrazolone | Nucleophile | 1.0 |
| Aldehyde | Electrophile | 1.2 |
| Malononitrile | Cyclizing agent | 1.5 |
Multi-Step Organic Synthesis via Nucleophilic Substitution
A sequential strategy involving nucleophilic aromatic substitution (SₙAr) and cyclocondensation is detailed in technical databases.
Synthetic Pathway
-
SₙAr Reaction: 4-Chloropyridine reacts with hydrazine hydrate (N₂H₄·H₂O) under reflux (120°C, 24 hours) to form 4-hydrazinopyridine.
-
Cyclocondensation: The hydrazine derivative reacts with indan-1,2-dione in acetic acid (80°C, 4 hours), forming the dihydro-indeno-pyrazole backbone.
-
Aromatic Functionalization: Pyridyl groups are introduced via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C).
Yield Progression:
-
Step 1: 75–88%
-
Step 2: 68–76%
-
Step 3: 60–70%
Comparative Analysis of Methodologies
Analytical Validation and Characterization
Synthetic success is confirmed through:
化学反応の分析
4. 科学研究への応用
化学: 化学では、3-ピリジン-4-イル-2,4-ジヒドロ-インデノ[1,2-.C.]ピラゾールは、より複雑な分子を合成するためのビルディングブロックとして使用されます. そのユニークな構造により、創薬のための多様な化学ライブラリの作成が可能になります.
生物学: 生物学的研究では、この化合物はさまざまな生体経路への潜在的な影響について研究されています. 特定のタンパク質や酵素と相互作用することが示されており、細胞プロセスを理解するための貴重なツールとなっています.
医学: 医学では、3-ピリジン-4-イル-2,4-ジヒドロ-インデノ[1,2-.C.]ピラゾールは、潜在的な治療用途について調査されています. 前臨床研究では、癌や神経疾患など、特定の疾患の治療に有望であることが示されています.
産業: 産業セクターでは、この化合物は、新素材や化学プロセスの開発に使用されています. そのユニークな特性は、触媒や材料科学など、さまざまな用途に適しています.
科学的研究の応用
Central Nervous System Applications
Research indicates that 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole exhibits significant activity within the central nervous system. It has been studied for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
- Mechanism of Action : The compound is believed to interact with monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially alleviating symptoms of depression and anxiety .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death) and cell cycle arrest.
- Case Studies : Research has demonstrated that derivatives of pyrazole compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
Cardiovascular Effects
There is emerging evidence that this compound may have beneficial effects on cardiovascular health. Its potential to modulate vascular tone and reduce oxidative stress could make it a candidate for treating cardiovascular diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic properties include:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP450 Substrate | Non-substrate |
| Carcinogenicity | Non-carcinogenic |
These properties indicate that the compound is likely to be well absorbed and can penetrate the blood-brain barrier, making it suitable for CNS applications .
作用機序
類似化合物との比較
Comparison with Similar Compounds
Chk1 Inhibitors
Pyrazole-based Chk1 inhibitors share structural similarities but differ in substitution patterns. For example:
Key Insight : The 6,7-methoxy substitution in biphenyl-linked derivatives enhances Chk1 affinity, while the pyridinyl substitution shifts activity toward neurological targets.
Cannabinoid Receptor Ligands
Tricyclic pyrazoles are explored for CB1/CB2 receptor interactions. Structural modifications significantly alter receptor affinity:
Key Insight : Bulky bornyl groups enhance CB2 affinity by two orders of magnitude compared to simpler substituents, underscoring the role of steric bulk in receptor binding .
Anticonvulsant Pyrazole Derivatives
Substituents on the indenopyrazole core modulate anticonvulsant efficacy:
| Compound | Substituents (R₁, R₂) | % Protection (MES, 100 mg/kg) | Toxicity | Reference |
|---|---|---|---|---|
| 4c | 4-Fluorophenyl, 4-Bromophenyl | 75% (6 Hz test) | None | |
| 4f | Pyridin-4-yl, 4-Chlorophenyl | 50% (MES) | Low |
Key Insight : Halogenated aryl groups (e.g., 4-bromo) enhance activity in seizure models, while pyridinyl substitution broadens therapeutic scope .
Antiviral Pyrazole Amides
Electron-withdrawing substituents on pyrazole amides improve antiviral activity:
| Compound | A-Ring Substituent | Antiviral Activity (TMV) | Reference |
|---|---|---|---|
| 3p | para-F | EC₅₀ = 0.28 µg/mL | |
| 3k | para-OCH₃ | EC₅₀ = 12.5 µg/mL |
Key Insight : Fluorine’s electron-withdrawing effect enhances activity compared to electron-donating groups (e.g., methoxy) .
Herbicidal Pyrazole Derivatives
Activity against Lolium temulentum correlates with pyrazole ring count and substituents:
| Compound | Structure Type | Herbicidal Activity (%) | Reference |
|---|---|---|---|
| Pyranopyrazole (4) | Single pyrazole + CN | 90% inhibition | |
| Oxinobispyrazole (1) | Two pyrazoles | 40% inhibition |
Key Insight: Mono-pyrazole derivatives with cyano groups outperform bi-pyrazole analogs in herbicidal activity .
生物活性
3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole is a compound with a complex structure that belongs to the class of organic compounds known as pyridines and derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Chemical Formula : C₁₅H₁₁N₃
- Molecular Weight : 233.27 g/mol
- IUPAC Name : 4-{2H,4H-indeno[1,2-c]pyrazol-3-yl}pyridine
- CAS Number : Not available
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
-
Antitumor Activity :
- A study on structural modifications of pyrazole derivatives showed that certain modifications could enhance the antitumor activity against various cancer cell lines. The compound was evaluated for its effect on cell proliferation and apoptosis induction in cancer cells, demonstrating promising results in inhibiting tumor growth .
-
Antimicrobial Properties :
- In vitro studies have assessed the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 μg/mL .
- Mechanism of Action :
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrazole derivatives including this compound were tested for their ability to inhibit the growth of human cancer cell lines. The results indicated that modifications at the pyridine ring enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant organisms. The compound's ability to disrupt biofilm formation was particularly noted as a significant advantage in clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. An extensive structure-activity relationship (SAR) analysis revealed that:
- Substituents on the pyridine ring can modulate potency.
- The presence of electron-withdrawing groups enhances activity against certain targets.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl substitutions | Variable effects depending on position |
Q & A
Q. What are the optimized synthetic routes for 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole, and how can intermediates be isolated?
Methodological Answer: The compound can be synthesized via condensation reactions between ketones and hydrazine derivatives. For example, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one reacts with substituted hydrazines to form the pyrazole core, followed by cyclization to generate the indeno-pyrazole framework. Intermediate isolation requires chromatographic purification (e.g., silica gel column) and crystallization. Yield optimization (e.g., 54% in analogous syntheses) involves stoichiometric control of sulfonating agents like TIBSCl and reaction time adjustments .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction confirms the 3D structure and bond angles .
- DFT calculations (e.g., B3LYP/6-31G* basis set) validate electronic properties and predict reactivity .
- NMR (¹H, ¹³C, ³¹P) identifies proton environments and heteroatom interactions, with DEPT-135 distinguishing CH₂/CH₃ groups .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., bacterial strains, solvent polarity). To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Use computational QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends .
- Validate results via dose-response curves and comparative studies with reference drugs (e.g., tetracycline/clotrimazole) .
Q. What computational strategies validate the compound’s reactivity in catalytic or pharmacological applications?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., CRF-1 receptors) .
- MD simulations assess stability in biological membranes or solvent environments .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for crystal packing .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Introduce substituents at the indeno-pyrazole core (e.g., 6-R groups in triazolothiadiazole analogs) to modulate lipophilicity .
- Replace the pyridyl group with isoxazoles or benzoxazoles to test heterocyclic bioisosterism .
- Utilize parallel synthesis to generate libraries of 4-amino-3,5-dicyano derivatives, followed by high-throughput screening .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Methodological Answer:
- Optimize reaction conditions (e.g., DBU as a base reduces parasubstituted cyanomethyl benzoate by-products) .
- Use HPLC-MS to track impurities (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl phosphonate isomers) and refine column chromatography gradients .
- Implement flow chemistry for precise temperature/pH control, minimizing side reactions like over-sulfonation .
Data Analysis and Experimental Design
Q. How to address discrepancies in DFT-calculated vs. experimental NMR chemical shifts?
Methodological Answer:
Q. What analytical workflows ensure purity for pharmacological testing?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
